Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Description
Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Properties
IUPAC Name |
methyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-8-11(12(15)16-2)14(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKCOSKXSLTXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503791 | |
| Record name | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55115-11-2 | |
| Record name | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Agents
One of the notable applications of methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is its role as an intermediate in the synthesis of antidiabetic medications. For instance, it is used in the preparation of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine, which has been linked to the treatment of type II diabetes. This compound has been clinically tested and granted approval in Japan under the name Tenelia for its efficacy in managing blood sugar levels in diabetic patients .
Synthesis of Other Compounds
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit biological activity. The preparation methods often involve condensation reactions that yield high purity and yield rates, making it suitable for large-scale production .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Comparison: Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug design .
Biological Activity
Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds, followed by esterification processes. For instance, a common method includes reacting dimethylacetylene dicarboxylate with phenyl hydrazine in a solvent mixture, yielding the desired pyrazole derivative with an ester functional group. This synthetic route is essential for obtaining derivatives with enhanced biological activity.
Anticancer Activity
This compound and its derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6c | HA22T (Liver) | 0.058 | Apoptosis induction |
| 11b | NUGC (Stomach) | 0.122 | Microtubule destabilization |
| 11c | DLDI (Colon) | 0.060 | Cell cycle arrest |
The compound 6c demonstrated significant cytotoxicity against liver cancer cells, while compound 11b showed effective inhibition against stomach cancer cells, indicating the potential for developing targeted therapies based on these pyrazole derivatives .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory and antimicrobial activities. Studies have reported that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation processes. The anti-inflammatory activity is often assessed through in vivo models where edema reduction is measured.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Inhibition (%) | LD50 (mg/kg) |
|---|---|---|
| 150a | 62 | >2000 |
| 150d | 71 | >2000 |
These results suggest that pyrazole derivatives could serve as effective agents for managing inflammatory conditions .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Microtubule Destabilization : Certain derivatives have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : Compounds enhance caspase activity, promoting programmed cell death in malignancies.
- Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects, making it a candidate for treating conditions like arthritis.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- A study conducted on breast cancer MDA-MB-231 cells indicated that compounds derived from this pyrazole exhibited significant morphological changes and enhanced apoptotic markers at concentrations as low as 1 µM .
- Another investigation into its antimicrobial properties revealed that specific derivatives could inhibit bacterial growth effectively, supporting its potential use in treating infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole intermediate, followed by esterification . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of reactants. Catalytic methods using palladium (e.g., Suzuki-Miyaura coupling) may introduce aryl groups at specific positions . Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures.
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : and NMR (in CDCl) identify substituent positions via coupling patterns and chemical shifts. For example, the methyl ester group typically resonates at ~3.8 ppm () and ~165 ppm () .
- XRD : Single-crystal X-ray diffraction (performed with SHELXL ) confirms molecular geometry, bond lengths, and angles. Mercury software (version 2.0+) visualizes packing patterns and intermolecular interactions (e.g., π-π stacking) .
- IR : Stretching frequencies for C=O (ester) appear at ~1700 cm^{-1, and aromatic C-H vibrations near 3050 cm^{-1 .
Q. What safety precautions are critical during handling and storage of pyrazole derivatives like this compound?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. In case of skin exposure, wash with soap and water for 15 minutes; for eye contact, irrigate with saline .
- Storage : Keep in airtight containers at 0–8°C to prevent degradation. Avoid proximity to strong oxidizers (e.g., HNO) due to risk of exothermic decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use Gaussian or Amsterdam Density Functional (ADF) software with B3LYP/6-311++G(d,p) basis sets. Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
- Applications : Correlate computed electrostatic potential maps with experimental reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions. Validate results via Hammett plots or kinetic isotope effects.
Q. What strategies resolve contradictions in crystallographic data between independent studies?
- Methodological Answer :
- Data Reconciliation : Compare refinement parameters (R-factors, displacement ellipsoids) using SHELXL. Check for twinning or disorder via the PLATON tool .
- Packing Analysis : Use Mercury’s "Materials Module" to assess packing similarity (e.g., hydrogen-bonding networks or π-π interactions) between datasets. Discrepancies may arise from solvent inclusion or polymorphism .
Q. How can regioselective functionalization of the pyrazole ring be achieved for derivatives of this compound?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF to deprotonate the C4 position, followed by quenching with electrophiles (e.g., alkyl halides) .
- Cross-Coupling : Employ Pd(PPh) and aryl boronic acids in Suzuki-Miyaura reactions to introduce aryl groups at the C3 position. Monitor regiochemistry via NMR coupling constants .
Q. What experimental and computational approaches validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Perform accelerated degradation studies (40–60°C, pH 1–13) and analyze via HPLC-MS. Identify degradation products (e.g., hydrolysis to carboxylic acid) .
- MD Simulations : Run molecular dynamics simulations (GROMACS) to predict conformational stability in aqueous vs. nonpolar solvents. Compare with experimental DSC (differential scanning calorimetry) data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
